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Compound of Interest

Compound Name: Desalkylquazepam

Cat. No.: B156067

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Desalkylquazepam, a novel
designer benzodiazepine. The information presented herein is intended to support research
and development activities.

Chemical Identity and Properties

N-Desalkylquazepam, also known as N-Desmethylquazepam, is chemically identified by the
IUPAC name 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][2]diazepine-2-thione[1][3]
[4]. Itis classified as a precursor in the synthesis of triazolobenzodiazepines[5][6].

The key chemical and physical properties of N-Desalkylquazepam are summarized in the
table below.
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Property Value Source
CAS Number 1645-32-5 [11[2][3][4]
Molecular Formula C15H10CIFN2S [1112]14]
Molecular Weight 304.8 g/mol [2][4]
Exact Mass 304.0240 u [1]
Appearance Solid [1]
Purity >98% [11[3]
Synonyms N-Desmethylquazepam, 5]
Desalkylquazepam
Synthesis

N-Desalkylquazepam can be synthesized from its corresponding benzodiazepine-2-one
precursor. A general method involves the thionation of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-
2H-1,4-benzodiazepine-2-one using a thionating agent such as phosphorus pentasulfide.

Experimental Protocol: Putative Synthesis of N-
Desalkylquazepam

Disclaimer: The following is a putative protocol based on general chemical principles for the
synthesis of similar compounds. It should be adapted and optimized under appropriate
laboratory conditions.

e Reaction Setup: In a round-bottom flask, dissolve 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-
2H-1,4-benzodiazepine-2-one in a suitable anhydrous solvent (e.g., pyridine or toluene).

» Thionation: Add phosphorus pentasulfide (P4Sz0) to the solution in a stoichiometric amount.
The reaction mixture is then heated under reflux. The progress of the reaction should be
monitored by an appropriate technique, such as thin-layer chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature and the
solvent is removed under reduced pressure. The residue is then partitioned between an
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organic solvent (e.g., dichloromethane or ethyl acetate) and a mild aqueous base (e.g.,
sodium bicarbonate solution) to neutralize any acidic byproducts.

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the
solvent is evaporated. The crude product is then purified by recrystallization or column
chromatography to yield N-Desalkylquazepam.
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Figure 1: Putative Synthesis Workflow for N-Desalkylquazepam

Pharmacology and Mechanism of Action
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As of late 2024, there is no specific pharmacological data available for N-Desalkylquazepam.
[2][7] However, based on its structural similarity to other benzodiazepines, it is presumed to act
as a positive allosteric modulator of the GABA-A (y-aminobutyric acid type A) receptor.[2][7]

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the
neurotransmitter GABA, opens to allow the influx of chloride ions (CI~). This influx leads to
hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA
binding site, located at the interface of the a and y subunits. This binding does not directly open
the channel but enhances the effect of GABA by increasing the frequency of channel opening.
This potentiation of GABAergic inhibition is responsible for the characteristic sedative,
anxiolytic, and anticonvulsant effects of this class of drugs.
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Figure 2: Benzodiazepine Action on GABA-A Receptor
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Figure 2: Benzodiazepine Action on GABA-A Receptor

Metabolism

There are no specific studies on the metabolism of N-Desalkylquazepam. However, the
metabolism of its parent compound, quazepam, has been investigated and can serve as a
predictive model. The primary metabolic pathways for quazepam involve oxidation, N-
dealkylation, and hydroxylation, followed by glucuronide conjugation.
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Based on the metabolism of quazepam, a putative metabolic pathway for N-
Desalkylquazepam would likely involve:

» Hydroxylation: Introduction of a hydroxyl group onto the diazepine ring.

e Glucuronidation: Conjugation of the hydroxylated metabolite with glucuronic acid to form a
more water-soluble compound for excretion.
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Figure 3: Putative Metabolic Pathway of N-Desalkylquazepam
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Figure 3: Putative Metabolic Pathway of N-Desalkylquazepam
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Analytical Methods

The identification and quantification of N-Desalkylquazepam in biological and non-biological
matrices are crucial for forensic and research purposes. The primary analytical techniques
employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-
quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[2]

Sample Preparation

e For GC-MS: An acid/base extraction is typically performed to isolate the compound from the
matrix.[2]

e For LC-QTOF-MS: A simple dilution of the sample in the mobile phase is often sufficient.[2]

Experimental Protocols

The following are generalized protocols for the analysis of benzodiazepines and should be
specifically validated for N-Desalkylquazepam.

5.2.1. GC-MS Protocol

o Extraction: Perform a liquid-liquid or solid-phase extraction on the sample. For an acid/base
extraction, the sample is first acidified to extract basic impurities, then made basic to extract
the acidic and neutral drug into an organic solvent.

» Derivatization (Optional but Recommended): To improve the chromatographic properties and
thermal stability of the analyte, a derivatization step (e.g., silylation) can be performed.

* Injection: Inject the prepared sample into the GC-MS system.

o Chromatography: Use a suitable capillary column (e.g., a non-polar or semi-polar column)
with a temperature gradient program to separate the analyte from other components.

e Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data
can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for
guantification.

5.2.2. LC-QTOF-MS Protocol
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Sample Preparation: Dilute the sample in the initial mobile phase (e.g., a mixture of water
and acetonitrile with a small amount of formic acid or ammonium formate).

Injection: Inject the diluted sample into the LC-MS system.

Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of an
aqueous mobile phase (with an additive like formic acid) and an organic mobile phase (e.g.,
acetonitrile or methanol).

Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI)
source in positive ion mode. The QTOF analyzer provides high-resolution mass data,
enabling accurate mass measurements for confident identification.
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Figure 4: General Analytical Workflow for N-Desalkylquazepam

Conclusion

N-Desalkylquazepam is a recently identified designer benzodiazepine with a chemical
structure and presumed pharmacological action consistent with other members of its class.
While specific experimental data on this compound is currently scarce in publicly available
literature, this guide provides a foundational understanding based on its chemical properties
and the known characteristics of related benzodiazepines. Further research is necessary to
fully elucidate its pharmacological, metabolic, and toxicological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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